2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine
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Overview
Description
2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine is a chemical compound with the molecular formula C9H15NS It is a thiomorpholine derivative, characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other functional groups.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Cyclization: Catalysts like palladium or copper in the presence of appropriate ligands.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted thiomorpholine derivatives.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The propargyl group can participate in covalent bonding with target proteins, leading to the inhibition of their activity. Additionally, the thiomorpholine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-(2-propyn-1-yl)thiomorpholine: A closely related compound with similar structural features but different substitution patterns.
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide: Another thiomorpholine derivative with a sulfone group, exhibiting different chemical and biological properties
Uniqueness
2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propargyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
2,2-dimethyl-4-prop-2-ynylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-4-5-10-6-7-11-9(2,3)8-10/h1H,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQSHZXSTQIBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596682-12-0 |
Source
|
Record name | 2,2-dimethyl-4-(prop-2-yn-1-yl)thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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